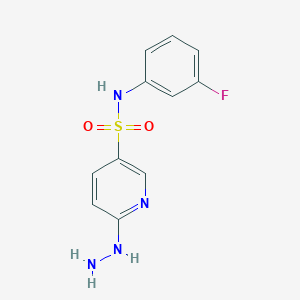

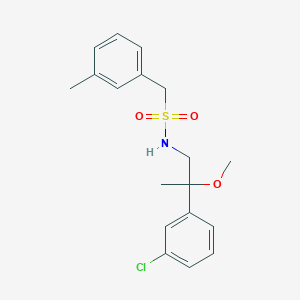

![molecular formula C18H18ClN3OS3 B3005079 2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 921869-80-9](/img/structure/B3005079.png)

2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Antimicrobial Evaluation

The first paper discusses the synthesis of new chalcones, which are chemical compounds that include a piperazine or 2,5-dichlorothiophene moiety. These chalcones were created through Claisen-Schmidt condensation, a reaction that forms a carbon-carbon double bond between an aldehyde and a ketone. The compounds were characterized using IR, (1)H NMR spectral, and microanalysis data. The antimicrobial activity of these compounds was tested, revealing that some derivatives were active against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. One compound, in particular, showed significant activity against Candida albicans with an MIC(50) value of 2.22 microg/mL .

Structural Characterization in Benzothiazinone Synthesis

The second paper focuses on the structural characterization of a side product formed during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, which is a candidate for anti-tuberculosis drugs. The side product, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was analyzed to understand its crystal and molecular structure. This study is relevant as it provides insights into the by-products that can form during the synthesis of benzothiazinones, which could be crucial for optimizing the synthesis process for these potential anti-tuberculosis drugs .

Electrochemical Synthesis and Mechanism

The third paper presents an electrochemical synthesis method for arylthiobenzazoles, which involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The study provides voltammetric data that suggests the formation of p-quinone imine, which undergoes a Michael addition reaction with 2-SH-benzazoles. A plausible mechanism is also proposed for the oxidation process, which includes the conversion of 1-(4-(3,5-bis(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl) to a disubstituted product through a Michael-type addition of p-toluenesulfinic acid to the anodically generated p-quinone imine, followed by hydrolysis .

Comprehensive Analysis

The compound "2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone" appears to be related to the chemical structures and synthesis methods discussed in the papers. The synthesis analysis would likely involve Claisen-Schmidt condensation as mentioned in the first paper . The molecular structure analysis could be informed by the structural characterization techniques used in the second paper . Chemical reactions analysis would consider the electrochemical synthesis and Michael addition reactions described in the third paper . The physical and chemical properties analysis would be based on the data obtained from IR, NMR, and microanalysis, as well as the antimicrobial activity results .

In terms of relevant case studies, the antimicrobial evaluation of the chalcones in the first paper provides a direct application of such compounds in a biological context . The structural characterization in the second paper does not directly relate to the compound but offers a methodological approach that could be applied to its analysis . The electrochemical synthesis method in the third paper could potentially be adapted for the synthesis of the compound , considering the similarities in the chemical structures .

Applications De Recherche Scientifique

Electrochemical Synthesis

- The electrochemical synthesis of arylthiobenzazoles, including those related to the target compound, has been explored. The process involves the electrochemical oxidation of similar compounds in the presence of nucleophiles. This method is significant for synthesizing disubstituted derivatives of the compound (Amani & Nematollahi, 2012).

Green Microwave Synthesis

- An eco-friendly microwave-assisted synthesis of related compounds was developed. This approach is notable for its efficiency and environmental friendliness compared to conventional methods. It highlights the potential of microwave irradiation in accelerating chemical reactions (Said et al., 2020).

Synthesis and Characterization

- Various studies have focused on the synthesis and characterization of similar compounds. This includes their structural elucidation through techniques like NMR and mass spectrometry, providing insights into their chemical properties (Ahmed, Molvi, & Khan, 2017).

Antimicrobial and Antibacterial Activities

- Some derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. This research is pivotal for exploring potential pharmaceutical applications (Gan, Fang, & Zhou, 2010).

N-Formylation and Antimicrobial Agents

- The N-formylation of similar piperazine-based compounds has been studied. These compounds demonstrated significant antimicrobial properties, indicating their potential as antimicrobial agents (Patel & Park, 2015).

Propriétés

IUPAC Name |

2-(5-chlorothiophen-2-yl)-1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS3/c1-24-13-3-2-4-14-17(13)20-18(26-14)22-9-7-21(8-10-22)16(23)11-12-5-6-15(19)25-12/h2-6H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPHTBWEZMVDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)

![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)

![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)

![1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3005009.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)